molecular formula C26H18F6N2O2 B148434 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl CAS No. 138321-99-0

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl

Cat. No. B148434
M. Wt: 504.4 g/mol
InChI Key: IWFSADBGACLBMH-UHFFFAOYSA-N
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Description

The compound 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl is a fluorinated diamine monomer that has been utilized in the synthesis of various polyimides. These polyimides are known for their solubility in organic solvents, excellent film-forming ability, and high thermal stability. The presence of trifluoromethyl groups contributes to the material's low dielectric constants and low moisture absorption, making them suitable for applications requiring materials with good electrical insulation properties .

Synthesis Analysis

The synthesis of 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl involves a nucleophilic chloro-displacement reaction, where a biphenol compound is reacted with 2-chloro-5-nitrobenzotrifluoride, followed by a reduction of the intermediate dinitro compound to form the diamine monomer . This monomer can then be reacted with aromatic dianhydrides to form polyimides through a two-step polycondensation method, which includes the formation of poly(amic acid)s and subsequent thermal imidization .

Molecular Structure Analysis

The molecular structure of the synthesized polyimides derived from 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl is characterized by the presence of trifluoromethyl groups and ether linkages. These structural features contribute to the high glass-transition temperatures and thermal stability of the resulting polyimides. The molecular structure also influences the solubility of the polyimides in various organic solvents .

Chemical Reactions Analysis

The chemical reactivity of 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl is demonstrated in its ability to form polyimides when reacted with aromatic dianhydrides. The polyimides formed exhibit good mechanical properties and thermal stability, which can be attributed to the robustness of the imide bond and the influence of the trifluoromethyl groups .

Physical and Chemical Properties Analysis

Polyimides synthesized from 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl exhibit a range of desirable physical and chemical properties. They have high glass-transition temperatures (Tg), indicating good thermal stability, and they maintain their structural integrity up to high temperatures. The materials also show low moisture absorption, which is beneficial for maintaining their electrical properties in humid environments. Additionally, the low dielectric constants of these polyimides make them suitable for electronic applications where low dielectric loss is required .

Scientific Research Applications

Synthesis and Properties of Novel Fluorinated Poly(amide-imide)s

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl is used in the synthesis of novel fluorinated diimide dicarboxylic acid and soluble poly(amide-imide)s (PAIs). These PAIs exhibit tough, transparent, and flexible film properties, with high tensile strength, good elongation at break, and high initial moduli. They also demonstrate excellent thermal stability, with a significant weight loss at temperatures above 502°C in nitrogen, and leave a substantial residue at 800°C (Yang & Su, 2005).

Syntheses and Properties of Polyimides

This compound is essential in preparing biphenyl unit-containing diamines for polyimides synthesis. The resultant polyimides have high inherent viscosities, can be solution-cast into transparent, flexible, and tough films, and are characterized by their solubility, tensile strength, and thermal stability (Hsiao, Yang, & Lin, 1995).

Organosoluble and Optically Transparent Fluorine-Containing Polyimides

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl is used to produce novel fluorinated diamine monomer and polyimides. These polyimides are notable for their solubility in organic solvents, excellent film-forming ability, high glass transition temperatures, good thermal stability, and mechanical properties. They also exhibit low moisture absorptions, low dielectric constants, and low color intensity (Yang, Hsiao, & Chen, 2002).

Effects of Internal Linkage Groups on Optical and Dielectric Properties of Polyimide Thin Films

This compound contributes to the synthesis of fluorinated polyimides, enabling the study of the effects of trifluoromethyl and ether groups on their optical properties. These polyimides display good solubility, high glass-transition temperatures, thermal stability, and low color intensity. They are useful in comparing the impact of different functional groups on the properties of polyimides (Jang et al., 2007).

Soluble Polyimides Containing Dianhydro-d-glucidol and Fluorinated Units

This compound is used in designing novel diamines for the development of soluble and colorless polyimides. These polyimides offer high solubility, excellent thermal, mechanical, optical, and electrical properties, and possess low dielectric constants, making them suitable for various advanced applications (Mi et al., 2017).

Synthesis and Properties of New Aromatic Poly(ether benzoxazole)s

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl plays a crucial role in the synthesis of new aromatic poly(ether benzoxazole)s. These polymers are characterized by their solubility in various solvents, high glass-transition temperatures, and stability at elevated temperatures, making them valuable in high-performance applications (Imai et al., 2002).

Future Directions

The attractive comprehensive properties of the fluorinated polyimides synthesized from this compound make them potential candidates for application in the microelectronics industry .

properties

IUPAC Name

4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]phenoxy]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F6N2O2/c27-25(28,29)21-13-17(33)5-11-23(21)35-19-7-1-15(2-8-19)16-3-9-20(10-4-16)36-24-12-6-18(34)14-22(24)26(30,31)32/h1-14H,33-34H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFSADBGACLBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600108
Record name 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl

CAS RN

138321-99-0
Record name 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
CP Yang, SH Hsiao, MF Hsu - Journal of Polymer Science Part …, 2002 - Wiley Online Library
A novel fluorinated diamine monomer based on 4,4′‐biphenol was synthesized via a straightforward, high‐yielding two‐step procedure. 4,4′‐Biphenol was reacted with 2‐chloro‐5‐…
Number of citations: 84 onlinelibrary.wiley.com
Y Gao, Y Zhou, M He, H Wang, Y Cui… - Designed Monomers …, 2014 - Taylor & Francis
A series of ternary-copolymer of fluorinated polyimides (FPIs) based on 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene (ATPT) and 1,4-bis-[4-amino-2-(…
Number of citations: 10 www.tandfonline.com
SH Hsiao, W Guo, CL Chung, WT Chen - European polymer journal, 2010 - Elsevier
A new structurally asymmetric diamine monomer containing flexible ether linkages and bulky trifluoromethyl substituents, namely 1,3-bis(4-amino-2-trifluoromethylphenoxy)naphthalene…
Number of citations: 76 www.sciencedirect.com
CP Yang, YY Su - Journal of Polymer Research, 2005 - Springer
A novel fluorinated diimide dicarboxylic acid, 4,4′-bis(4-trimellitimido-2-trifluoromethylphenoxy)biphenyl (III), was synthesized from the condensation of 4,4′-bis(4-amino-2-…
Number of citations: 7 link.springer.com
Y Lu, Z Hu, Y Wang, QX Fang - Journal of applied polymer …, 2012 - Wiley Online Library
In this study, the alicyclic dianhydrides 1,2,3,4‐cyclobutanetetracarboxylic dianhydride (CBDA) was polymerized with seven kinds of fluorinated aromatic diamines, 2,2′‐bis(…
Number of citations: 20 onlinelibrary.wiley.com
CP Yang, YY Su, MY Hsu - Colloid and Polymer Science, 2006 - Springer
A diamine, 9,9-bis[4-(4-amino-2-trifluromethylphenoxy)phenyl]fluroene (I) containing the CF 3 group, was prepared from 9,9-bis(4-hydroxyphenyl)fluorene and 2-chloro-5-…
Number of citations: 40 link.springer.com
W Jang, D Shin, S Choi, S Park, H Han - Polymer, 2007 - Elsevier
To investigate the difference of the trifluoromethyl (CF 3 ) group and ether group affecting the optical property of fluorinated polyimides (PIs), we prepared 4,4′-bis(4-amino-2-…
Number of citations: 134 www.sciencedirect.com
CP Yang, YY Su, SH Hsiao - Journal of applied polymer …, 2007 - Wiley Online Library
A series of polyimide precursors, poly(amic acid)s, containing propyltrimethoxysliane at two chain ends were prepared from 4,4′‐bis(4‐amino‐2‐trifluoromethylphenoxy)biphenyl (I) …
Number of citations: 11 onlinelibrary.wiley.com
Z Mi, Z Liu, C Tian, X Zhao, H Zhou… - Journal of Polymer …, 2017 - Wiley Online Library
Aiming to develop soluble and colorless polyimides, two novel diamines, 2,5‐bis(2‐trifluoromethyl‐4‐amino‐phenoxy)‐1,4:3,6‐dianhydrosorbitol (2a) and 2,5‐bis(2‐methyl‐4‐amino‐…
Number of citations: 44 onlinelibrary.wiley.com
YC Chen, SH Hsiao, YY Su - Journal of Polymer Research, 2017 - Springer
A series of new fluorinated aromatic poly(ether imide)s (PEIs) were prepared from highly contorted 2,2′-bis(3,4-dicarboxyphenoxy)biphenyl dianhydride and various trifluoromethyl-…
Number of citations: 4 link.springer.com

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